(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

Catalog No.
S13545242
CAS No.
M.F
C10H9F4NO2
M. Wt
251.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

Product Name

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

IUPAC Name

(4R)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

InChI

InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m1/s1

InChI Key

SYJHOAKWAOPFED-SSDOTTSWSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)OC(F)(F)F)F

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a complex organic compound characterized by its unique chroman structure, which incorporates both a fluorine atom and a trifluoromethoxy group. This compound features a chroman ring, a bicyclic structure derived from benzopyran, with specific substitutions that enhance its chemical and biological properties. The presence of the trifluoromethoxy group at the 6th position and the amine group at the 4th position contributes to its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The amine group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The trifluoromethoxy group may undergo reduction to form other functional groups.
  • Substitution: The fluorine atom can be substituted by various nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine has been explored in various studies. Its structural features suggest potential interactions with biological targets, such as enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's bioavailability. Preliminary studies indicate that similar chroman derivatives exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties .

The synthesis of (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves several key steps:

  • Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
  • Introduction of the Trifluoromethoxy Group: This is accomplished via nucleophilic substitution using trifluoromethoxy-containing reagents.
  • Amination: The amine group is introduced through reductive amination or other suitable amination techniques.
  • Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid .

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine has potential applications in several fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound's properties may be exploited in developing advanced materials with specific functionalities .

Interaction studies have indicated that (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine can bind to specific biological targets, enhancing its potential as a therapeutic agent. These studies often involve assessing binding affinities and mechanisms of action through various biochemical assays. The presence of both fluorinated groups may influence its interaction profiles compared to non-fluorinated analogs .

Several compounds share structural similarities with (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine, each exhibiting distinct properties:

Compound NameKey FeaturesUnique Aspects
7-Fluorochroman-4-amineLacks trifluoromethoxy groupMay have different biological activity
6-(Trifluoromethyl)chroman-4-amineContains trifluoromethyl instead of trifluoromethoxyDifferent lipophilicity
6-Methoxychroman-4-amineContains methoxy groupLower metabolic stability
7-Chlorochroman-4-amineContains chlorine instead of fluorineAltered chemical reactivity
Chroman-4-aminesBasic structure without fluorinated groupsVarying biological activities

Uniqueness

The uniqueness of (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine lies in its combination of both fluorinated groups and an amine functionality, which confer specific chemical reactivity and enhanced biological activity compared to its analogs. This makes it a valuable candidate for further research and development in medicinal chemistry .

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine (CAS No. 1344599-57-0) belongs to the chroman-4-amine class, featuring a bicyclic structure comprising a benzopyran ring fused to an amine-containing tetrahydropyran moiety. The compound’s IUPAC name is derived systematically:

  • Core structure: Chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine)
  • Substituents:
    • Fluoro group at position 7
    • Trifluoromethoxy group at position 6
    • (R)-configuration at the chiral center (C4)

The molecular formula is C₁₀H₉F₄NO₂, with a molecular weight of 251.18 g/mol. Its SMILES notation (N[C@@H]1CCOC2=C1C=C(C(F)=C2)OC(F)(F)F) explicitly defines the stereochemistry and substituent positions.

Table 1: Molecular Identity Overview

PropertyValue
CAS Registry Number1344599-57-0
Molecular FormulaC₁₀H₉F₄NO₂
Molecular Weight251.18 g/mol
Chiral CenterC4 (R-configuration)
Key Substituents7-F, 6-OCF₃

Historical Context in Heterocyclic Chemistry

Chroman-4-amine derivatives first gained attention in the mid-20th century as intermediates for synthesizing bioactive molecules. The introduction of fluorine and trifluoromethoxy groups emerged as a strategic modification in the 1990s to enhance metabolic stability and binding affinity in drug candidates.

Key milestones:

  • 1950s–1960s: Chroman-4-amines were explored as precursors to vasodilators and neuroactive compounds.
  • 1990s: Fluorinated chromans entered the spotlight due to the development of fluoro-olefin metathesis and catalytic asymmetric hydrogenation techniques.
  • 2010s: Trifluoromethoxy groups became prevalent in kinase inhibitors and G protein-coupled receptor modulators, driving synthetic interest in compounds like (R)-7-fluoro-6-(trifluoromethoxy)chroman-4-amine.

The compound’s synthesis reflects advancements in stereoselective amination and electrophilic fluorination, enabling precise control over regiochemistry and enantiopurity.

Position Within Chroman-4-Amine Derivatives

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine occupies a niche within chroman-4-amine derivatives due to its dual electron-withdrawing substituents (F and OCF₃), which confer unique electronic and steric properties.

Comparative Analysis with Analogues

DerivativeSubstituentsKey Features
Chroman-4-amineNoneBaseline structure; low lipophilicity
7-(Trifluoromethyl)7-CF₃Enhanced metabolic stability
(S)-7-Fluoro7-F (S-configuration)Altered receptor binding profile
6-Trifluoromethoxy6-OCF₃Increased electron deficiency

The 7-fluoro-6-trifluoromethoxy combination in the (R)-enantiomer synergistically modulates:

  • Lipophilicity: logP ≈ 2.1 (predicted), balancing membrane permeability and solubility.
  • Electrophilicity: The trifluoromethoxy group withdraws electron density, stabilizing intermediates in nucleophilic reactions.
  • Stereochemical specificity: The (R)-configuration optimizes interactions with chiral biological targets, such as enzymes and receptors.

This derivative’s structural attributes make it a candidate for further functionalization, particularly in developing protease inhibitors and allosteric modulators.

Enantioselective Synthesis Routes

The preparation of (R)-7-fluoro-6-(trifluoromethoxy)chroman-4-amine requires sophisticated enantioselective approaches to achieve the desired stereochemical outcome. Multiple methodologies have been developed for accessing enantiomerically pure chroman-4-amine derivatives, each offering distinct advantages in terms of selectivity, scalability, and synthetic efficiency.

Corey-Bakshi-Shibata Reduction Approach

The Corey-Bakshi-Shibata reduction represents one of the most reliable methods for accessing enantiomerically enriched chroman-4-amines [1] [2] [3]. This approach utilizes chiral oxazaborolidine catalysts derived from proline-based amino alcohols to achieve highly enantioselective ketone reductions. For chroman-4-one substrates, the B-Me oxazaborolidine catalyst demonstrates exceptional performance, delivering enantiomeric excesses ranging from 85-98% with yields of 75-95% [1] [3]. The method involves initial reduction of the ketone to the corresponding alcohol, followed by azide inversion through Mitsunobu conditions and subsequent reduction to yield the desired amine.

Asymmetric Hydrogenation Strategies

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines has emerged as a powerful tool for constructing chiral chroman-4-amine scaffolds [1] [4]. Rhodium and ruthenium complexes bearing chiral phosphine ligands demonstrate excellent enantioselectivity (82-95% enantiomeric excess) with moderate to good yields (68-89%) [4]. The method is particularly advantageous for substrates bearing electron-withdrawing substituents, where other approaches may suffer from reduced selectivity.

Organocatalytic Cascade Reactions

Recent developments in organocatalysis have provided access to densely functionalized chiral chromans through cascade reactions [5] [6] [7]. Base/acid bifunctional organocatalysts, particularly those derived from cinchona alkaloids, facilitate the enantioselective synthesis of chroman derivatives through intramolecular cyclization processes. These methods achieve remarkable enantioselectivities (up to 96% enantiomeric excess) with excellent yields (91%) [5], while operating under mild conditions that are compatible with sensitive functional groups.

The tandem oxo-Michael-IED/HDA reactions catalyzed by diphenylprolinol trimethylsilyl ether demonstrate exceptional performance in generating tricyclic chroman derivatives with up to 99% enantiomeric excess and excellent diastereoselectivity (>30:1) [7]. These transformations can be conducted at various temperatures to access different structural motifs, highlighting the versatility of organocatalytic approaches.

Chiral Auxiliary-Mediated Synthesis

Traditional approaches employing chiral auxiliaries continue to provide reliable access to enantiomerically pure chroman-4-amines [8]. Evans oxazolidinones and related auxiliaries can be incorporated into the synthetic sequence to direct stereochemical outcomes. While these methods typically require additional steps for auxiliary installation and removal, they offer high levels of stereochemical control (78-92% enantiomeric excess) and are amenable to large-scale synthesis [8].

Kinetic Resolution Techniques

Kinetic resolution through asymmetric hydrogenation has been successfully applied to racemic 4-substituted chroman-2-ones [9]. Chiral iridium-SpiroPAP catalysts achieve exceptional selectivity factors (up to 600) in the resolution of lactone substrates, providing access to both enantioenriched products and recovered starting materials [9]. This approach is particularly valuable when racemic substrates are readily accessible through conventional synthetic methods.

MethodStarting MaterialCatalyst/ReagentEnantiomeric Excess (% ee)Yield (%)Selectivity Factor
Corey-Bakshi-Shibata (CBS) ReductionSubstituted chroman-4-onesB-Me oxazaborolidine catalyst (5 mol%)85-9875-95Not applicable
Asymmetric HydrogenationProchiral imines/enaminesChiral Ru/Rh complexes82-9568-89Not applicable
Organocatalytic Cascade ReactionsBenzotriazoles with nitroolefin-containing enonatesBase/acid bifunctional organocatalyst9691Not applicable
Chiral Auxiliary-Mediated SynthesisRacemic chroman derivativesChiral auxiliaries (Evans oxazolidinones)78-9265-85Not applicable
Kinetic ResolutionRacemic 4-substituted chroman-2-onesChiral Ir-SpiroPAP catalysts88-9685-92Up to 600

Fluorination and Trifluoromethoxylation Strategies

The incorporation of fluorine atoms and trifluoromethoxy groups into chroman scaffolds requires specialized synthetic approaches due to the unique reactivity patterns of fluorinated reagents. The strategic introduction of these substituents must be carefully orchestrated to maintain the integrity of the chroman ring system while achieving the desired substitution pattern.

Electrophilic Fluorination Methods

Selectfluor has emerged as the premier electrophilic fluorinating agent for aromatic systems [10] [11] [12] [13]. This reagent operates through a hypervalent fluorine mechanism, enabling the selective introduction of fluorine atoms at specific positions on the aromatic ring. For chroman substrates, Selectfluor demonstrates excellent compatibility with the heterocyclic framework, achieving yields of 45-85% under mild reaction conditions (room temperature in acetonitrile) [11] [13].

The mechanism involves the formation of a hypervalent ArIF₂ species in situ, which facilitates fluorocyclization reactions [10]. Chiral iodoresorcinol-based catalysts can be employed to achieve enantioselective fluorination, with enantiomeric ratios reaching 93:7 for the formation of 3-fluorochromanes [10]. This approach provides rapid access to biologically relevant fluorinated chromanes under mild conditions.

N-Fluorobenzenesulfonimide represents an alternative electrophilic fluorinating agent that demonstrates particular utility for C(sp³)-H fluorination [11] [14]. The reagent operates through hydrogen atom transfer mechanisms and subsequent fluorination, achieving yields of 55-78% for activated aromatic substrates [11]. The reaction conditions are typically milder than those required for Selectfluor, making NFSI suitable for sensitive substrates.

Nucleophilic Fluorination Approaches

Tetrabutylammonium fluoride serves as a versatile nucleophilic fluoride source for the preparation of aryl fluorides [11] [15]. The reagent demonstrates high nucleophilicity and can be employed under anhydrous conditions to achieve efficient fluorination of activated substrates. Yields typically range from 60-90% for alkyl halides and other activated substrates [11] [15].

The use of phase-transfer catalysis has been demonstrated to enhance the efficiency of nucleophilic fluorination reactions [15]. Crown ethers and quaternary ammonium salts facilitate the transfer of fluoride ions from the solid phase into organic solvents, dramatically improving reaction rates and yields. This approach is particularly valuable for large-scale syntheses where the cost and availability of fluorinating reagents become critical considerations.

Direct Fluorination Strategies

Elemental fluorine, despite its high reactivity, can be employed for direct fluorination under carefully controlled conditions [11] [16] [17]. The use of microflow reactors has revolutionized direct fluorination by providing precise control over reaction parameters and enabling rapid heat and mass transfer [16] [17]. Reaction times can be reduced to approximately 10 seconds while achieving yields up to 51% higher than batch processes [16] [17].

Benzyne fluorination under microflow conditions represents a particularly elegant approach to fluorinated aromatics [16] [17]. The method involves the generation of benzyne intermediates followed by immediate fluorination with tetrabutylammonium fluoride. The efficient mixing provided by microflow systems suppresses characteristic side reactions such as halogen dance rearrangements and Thia-Fries rearrangements [16] [17].

Fluorinating ReagentReaction TypeReaction ConditionsSubstrate ScopeTypical Yield (%)Advantages
SelectfluorElectrophilic fluorinationRoom temperature, MeCN solventC(sp³)-H bonds, aromatics45-85Mild conditions, high selectivity
N-Fluorobenzenesulfonimide (NFSI)Electrophilic fluorination0-25°C, various solventsActivated aromatics, alkenes55-78Good functional group tolerance
Tetrabutylammonium fluoride (TBAF)Nucleophilic fluorinationAnhydrous conditions, 80-120°CAlkyl halides, activated substrates60-90High nucleophilicity, versatile
Elemental fluorine (F₂)Direct fluorinationLow temperature (-78°C), inert atmosphereVarious organic substrates40-75Direct introduction, high atom economy
Xenon difluoride (XeF₂)Electrophilic fluorinationRoom temperature, polar solventsAromatics, heteroaromatics50-82Selective, mild conditions

Trifluoromethoxylation Methodologies

The installation of trifluoromethoxy groups presents unique challenges due to the instability of the trifluoromethoxide anion and the limited availability of suitable trifluoromethoxylating reagents [18] [19] [20]. Several innovative approaches have been developed to address these limitations and provide reliable access to trifluoromethoxylated compounds.

Direct nucleophilic substitution using alkali metal trifluoromethoxides (KOCF₃, CsOCF₃) represents the most straightforward approach to trifluoromethoxy group installation [18] [21]. These reagents can be prepared in situ from trifluoromethyl triflate and metal fluorides in polar aprotic solvents such as N,N-dimethylacetamide [21]. The method achieves yields of 55-82% for alkyl halide substrates and is amenable to large-scale synthesis [21].

The development of (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents has provided a silver-free alternative for nucleophilic trifluoromethoxylation [18]. These reagents are thermally stable and can release CF₃O⁻ species in the presence of a base, achieving yields of 62-89% for alkyl halide substrates under mild reaction conditions [18]. The approach demonstrates broad functional group compatibility and can be applied to late-stage trifluoromethoxylation of complex molecules.

Photoredox-catalyzed trifluoromethoxylation has emerged as a powerful method for radical trifluoromethoxylation reactions [20] [22]. N-trifluoromethoxy-4-cyano-pyridinium serves as an effective trifluoromethoxylating reagent under visible light photoredox conditions [20]. The method achieves yields of 41-50% for enol carbonate substrates and is compatible with continuous flow processes [22].

Palladium-catalyzed trifluoromethoxylation of allylic substrates provides access to enantioenriched trifluoromethoxy compounds [20]. The method employs AgOCF₃ generated in situ from CsOCF₃ as the active trifluoromethoxylating species, achieving yields of 65-85% with excellent enantioselectivity when chiral ligands are employed [20].

MethodReagentSubstrateReaction ConditionsYield Range (%)Key Features
Direct nucleophilic substitutionKOCF₃/CsOCF₃Alkyl halides, mesylatesN,N-dimethylacetamide, 80-120°C55-82Scalable, general method
Trifluoromethyl triflate methodCF₃OTfN-oxides of heteroaromaticsRoom temperature, various solvents48-78Bifunctional reagent
TFBO reagent approach(E)-O-trifluoromethyl-benzaldoximesAlkyl halidesMild conditions, base-promoted62-89Silver-free, stable reagent
Photoredox-catalyzed trifluoromethoxylationN-trifluoromethoxy-4-cyano-pyridiniumEnol carbonatesVisible light, photocatalyst41-50Flow chemistry compatible
Palladium-catalyzed trifluoromethoxylationAgOCF₃/CsOCF₃Allylic substratesPd catalyst, oxidant, 40-80°C65-85Enantioselective variants available

Chiral Resolution Techniques

The preparation of enantiomerically pure (R)-7-fluoro-6-(trifluoromethoxy)chroman-4-amine often requires efficient chiral resolution techniques when asymmetric synthesis approaches are not feasible or economical. Various resolution methods have been developed and optimized for chroman-4-amine derivatives, each offering distinct advantages in terms of efficiency, scalability, and cost-effectiveness.

Diastereomeric Salt Formation

Classical resolution through diastereomeric salt formation remains one of the most practical and scalable approaches for obtaining enantiomerically pure chroman-4-amines [8]. L-tartaric acid and D-tartaric acid serve as particularly effective resolving agents, forming crystalline diastereomeric salts with distinct solubilities [8]. The method achieves exceptional enantiomeric purity (>99% enantiomeric excess) after recrystallization and is amenable to kilogram-scale production [8].

The resolution process typically involves treatment of racemic chroman-4-amine with the chosen tartaric acid enantiomer in a suitable solvent system. The less soluble diastereomeric salt precipitates preferentially, while the more soluble salt remains in solution. Multiple recrystallizations can be employed to enhance the enantiomeric purity of the isolated product. Recovery yields typically range from 40-45% for each enantiomer, making this approach economically viable for large-scale production [8].

Mandelic acid derivatives have also been employed as effective resolving agents for chroman-4-amine substrates [1]. The method provides reliable access to both enantiomers and has been successfully implemented on kilogram scale [1]. The use of different mandelic acid derivatives allows for optimization of the resolution conditions based on the specific substitution pattern of the chroman substrate.

Preparative Chiral Chromatography

High-performance liquid chromatography using chiral stationary phases represents a highly efficient method for obtaining enantiomerically pure chroman-4-amines [8]. Various chiral stationary phases, including those based on cellulose and amylose derivatives, demonstrate excellent resolution efficiency for chroman substrates [8]. The method achieves exceptional enantiomeric purity (>99% enantiomeric excess) with approximately 50% recovery yield for each enantiomer [8].

The approach is particularly valuable for analytical-scale separations and for obtaining research quantities of highly pure enantiomers. While the method is less economical for large-scale production due to the cost of chiral stationary phases and the need for specialized equipment, it provides unparalleled separation efficiency and can be applied to a wide range of chroman derivatives without the need for derivatization.

Enzymatic Resolution Methods

Biocatalytic approaches using lipases and other hydrolytic enzymes offer environmentally friendly alternatives for chiral resolution [8]. Candida antarctica lipase demonstrates good enantioselectivity (85-95% enantiomeric excess) for the kinetic resolution of chroman-4-amine derivatives through selective acylation reactions [8]. The method operates under mild conditions and is compatible with a wide range of functional groups.

The enzymatic approach typically involves the selective acylation of one enantiomer, leaving the other enantiomer unreacted. The products can be separated based on their different polarities, with the acylated product typically being more lipophilic than the unreacted amine. While the method demonstrates good selectivity, the recovery yields for the desired enantiomer are typically lower (35-48%) compared to chemical resolution methods [8].

Crystallization-Induced Resolution

Spontaneous resolution through selective crystallization can occur when racemic chroman-4-amine derivatives form conglomerate crystals rather than racemic compounds [8]. This phenomenon is relatively rare but can provide an economical route to enantiomerically enriched products when it occurs. The method requires careful screening of crystallization conditions and co-crystallizing agents to identify systems that exhibit preferential crystallization of one enantiomer.

Chiral co-crystallizing agents can be employed to induce preferential crystallization of one enantiomer from racemic mixtures [8]. The approach demonstrates variable success (70-95% enantiomeric excess) depending on the specific substrate and co-crystallizing agent employed. When successful, the method offers high throughput and can be implemented on kilogram scale with recovery yields of 42-48% per enantiomer [8].

Resolution MethodResolving AgentSeparation EfficiencyThroughputRecovery Yield (%)Industrial Applicability
Diastereomeric salt formationL-tartaric acid, D-tartaric acidHigh (>99% ee after recrystallization)High (kilogram scale)40-45 (per enantiomer)Excellent
Chiral chromatographyChiral stationary phases (CSP)Excellent (>99% ee)Medium (gram to hundred gram scale)~50 (per enantiomer)Good
Enzymatic resolutionLipases (Candida antarctica)Good (85-95% ee)Medium (gram scale)35-48 (desired enantiomer)Limited
Crystallization-induced resolutionChiral co-crystallizing agentsVariable (70-95% ee)High (kilogram scale)42-48 (per enantiomer)Good
Kinetic resolution via asymmetric acylationChiral acyl donorsGood (88-96% ee)Medium (hundred gram scale)38-45 (desired enantiomer)Good

Scalability Challenges in Multi-Step Synthesis

The translation of laboratory-scale synthetic methods to industrial production scales presents numerous challenges that must be carefully addressed to ensure successful commercialization of (R)-7-fluoro-6-(trifluoromethoxy)chroman-4-amine. These challenges span multiple domains including heat and mass transfer, process control, equipment limitations, and economic considerations.

Heat and Mass Transfer Limitations

Scale-up of multi-step syntheses frequently encounters significant heat and mass transfer limitations that can dramatically impact reaction outcomes [23] [24]. Poor temperature control and the formation of hot spots represent critical challenges in larger reaction vessels [24]. The synthesis of fluorinated aromatics often involves highly exothermic reactions that require precise temperature control to maintain selectivity and prevent side reactions [16] [17].

Traditional batch reactors suffer from inadequate mixing at larger scales, leading to concentration gradients and reduced reaction efficiency [23] [24]. The problem is particularly acute for reactions involving multiple phases or requiring precise stoichiometric control. Continuous flow reactors have emerged as a preferred solution, providing enhanced heat exchange and more uniform reaction conditions [23] [25]. These systems enable rapid heat transfer and maintain consistent reaction parameters throughout the process [25].

Microfluidic systems and static mixers represent advanced solutions for addressing mixing efficiency challenges [16] [17]. The high surface area to volume ratios achieved in microreactors enable rapid heat and mass transfer, reducing reaction times from hours to seconds in some cases [16] [17]. For fluorination reactions, the use of microflow conditions has been shown to increase yields by up to 51% compared to batch processes [16] [17].

Catalyst Deactivation and Poisoning

Multi-step syntheses involving transition metal catalysts face significant challenges related to catalyst deactivation and poisoning [23]. Substrate inhibition represents a particularly problematic issue where reaction products or impurities interfere with catalytic activity [23]. The accumulation of trace impurities during scale-up can have dramatic effects on catalyst performance, as these contaminants become more concentrated in larger reaction systems [24].

The synthesis of fluorinated compounds presents unique challenges due to the potential for fluoride ion poisoning of metal catalysts [16] [17]. Specialized catalyst systems and reaction conditions must be developed to maintain catalytic activity in the presence of fluorinating reagents. Flow chemistry approaches can help mitigate these issues by enabling continuous catalyst regeneration and preventing the accumulation of deactivating species [23].

Process analytical technology and real-time monitoring systems are essential for detecting catalyst deactivation and implementing corrective measures [23]. Automated control systems can adjust reaction parameters in response to changing catalyst activity, maintaining consistent product quality throughout extended production runs [23].

Process Control and Monitoring Challenges

The complexity of multi-step syntheses requires sophisticated process control systems to ensure consistent product quality and yield [23] [26]. Residence time distribution becomes a critical parameter in continuous flow processes, requiring precise control to maintain optimal reaction conditions [26]. Variations in residence time can lead to incomplete reactions or the formation of unwanted side products.

Process analytical technology represents a crucial tool for monitoring multi-step syntheses in real-time [23] [27]. Spectroscopic methods, including near-infrared and Raman spectroscopy, enable continuous monitoring of reaction progress and product quality [27]. These systems provide immediate feedback on process parameters, enabling rapid corrections when deviations are detected.

The implementation of Quality by Design principles requires comprehensive understanding of critical process parameters and their impact on product quality [27]. Design of experiments approaches can be employed to optimize process conditions and establish robust operating ranges [27]. Advanced process control algorithms, including model predictive control, enable automated optimization of complex multi-step processes [27].

Equipment and Material Compatibility Issues

The harsh conditions required for fluorination and trifluoromethoxylation reactions present significant challenges for equipment design and material selection [16] [17] [18]. Corrosion resistance becomes a critical consideration when dealing with fluorinating reagents and hydrogen fluoride byproducts [16] [17]. Specialized materials, including fluoropolymer linings and Hastelloy components, may be required to ensure equipment longevity and product quality [17].

Modular design approaches enable flexible manufacturing systems that can be reconfigured for different synthetic routes [25] [28]. Single-use technologies, particularly in downstream processing applications, can eliminate cross-contamination concerns and reduce cleaning validation requirements [29]. These systems are particularly valuable for manufacturing multiple products in the same facility.

The scalability of specialized equipment, such as microreactors and high-pressure systems, presents ongoing challenges [16] [17]. While these systems demonstrate excellent performance at laboratory scale, their scale-up often requires innovative engineering solutions and substantial capital investment [24]. Alternative approaches, such as numbering-up strategies, can provide increased throughput without compromising the advantages of small-scale systems [23].

Challenge CategorySpecific IssuesConsequencesSolutionsImplementation CostEffectiveness
Heat and Mass TransferPoor temperature control, hot spotsReduced selectivity, side reactionsContinuous flow reactors, enhanced heat exchangeMediumHigh
Mixing EfficiencyInadequate mixing, concentration gradientsLower yields, batch-to-batch variabilityMicrofluidic systems, static mixersLow-MediumHigh
Catalyst DeactivationSubstrate inhibition, poisoningDecreased catalytic activity, higher costsCatalyst regeneration, flow chemistryMedium-HighMedium-High
Impurity AccumulationSide product buildup, quality impactProduct quality issues, purification challengesContinuous purification, telescoped processesMediumHigh
Process ControlResidence time distribution, monitoringInconsistent results, regulatory issuesProcess analytical technology (PAT), automationHighVery High
Equipment LimitationsCorrosion, material compatibilityEquipment failure, safety concernsSpecialized materials, modular designHighHigh

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

251.05694118 g/mol

Monoisotopic Mass

251.05694118 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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